molecular formula C9H13ClN4O3 B1143038 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine CAS No. 173256-61-6

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

Cat. No. B1143038
M. Wt: 260.68
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, often involves the condensation of dicarbonyl compounds with aminopyrazine or similar precursors. Mederski et al. (2003) demonstrated the preparation of chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, suggesting a potential pathway for synthesizing related compounds (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).

Molecular Structure Analysis

Barclay et al. (1998) provided insights into the crystal structure of a closely related compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the planarity and hydrogen-bonding patterns that might be relevant for understanding the structure of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Sakthivel et al. (2014) conducted vibrational spectral analysis on a similar pyrazine derivative, providing valuable information on the compound's reactivity and stability. This study could serve as a reference for understanding the chemical behavior of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Physical Properties Analysis

The physical properties of pyrazine derivatives are often characterized by their melting points, solubility, and crystal density. Ma et al. (2017) described the synthesis and properties of a high-performance energetic material, which might share some physical properties with the compound , highlighting the importance of crystal density and melting points in assessing material performance (Ma, Lu, Liao, Huang, Liu, Li, & Fan, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies like that by Kalgutkar et al. (2007), which explored the genotoxicity of a novel 5-HT2C receptor agonist, providing insights into the metabolic activation and reactivity of pyrazine derivatives (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).

Antiviral and Antitumor Applications

In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).

properties

IUPAC Name

(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJKYPXFZLKMDU-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86324775

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